molecular formula C8H12N4 B6145886 5-(3-amino-1H-pyrazol-1-yl)pentanenitrile CAS No. 84158-01-0

5-(3-amino-1H-pyrazol-1-yl)pentanenitrile

Cat. No.: B6145886
CAS No.: 84158-01-0
M. Wt: 164.2
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Description

5-(3-Amino-1H-pyrazol-1-yl)pentanenitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound features a pyrazolyl group attached to a pentanenitrile moiety, making it a valuable intermediate in organic synthesis and potential candidate for various applications in medicinal chemistry, agriculture, and material science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-amino-1H-pyrazole and pentanenitrile as starting materials.

  • Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions to prevent oxidation. The reaction temperature and time are optimized to achieve high yield and purity.

  • Industrial Production Methods: On an industrial scale, continuous flow reactors and large-scale batch reactors are employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, are used to isolate the final product.

Types of Reactions:

  • Oxidation: The amino group in the pyrazole ring can be oxidized to form various derivatives, such as nitro compounds or amides.

  • Reduction: The nitrile group can be reduced to form primary amines or aldehydes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas with a metal catalyst.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) or strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation Products: Nitro derivatives, amides, and other oxidized forms.

  • Reduction Products: Primary amines, aldehydes, and other reduced forms.

  • Substitution Products: Various substituted pyrazoles with different functional groups.

Scientific Research Applications

5-(3-Amino-1H-pyrazol-1-yl)pentanenitrile has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

  • Agriculture: Derivatives of this compound are used in the development of herbicides and insecticides.

  • Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism by which 5-(3-amino-1H-pyrazol-1-yl)pentanenitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structure-activity relationship (SAR) studies conducted during drug development.

Comparison with Similar Compounds

  • 3-Amino-1H-pyrazole

  • 5-Amino-1H-pyrazole

  • 3-Methyl-1H-pyrazole

  • 1H-Pyrazol-5-amine

Uniqueness: 5-(3-Amino-1H-pyrazol-1-yl)pentanenitrile is unique due to its pentanenitrile moiety, which provides additional reactivity and versatility compared to other pyrazole derivatives. This allows for the synthesis of a wider range of derivatives and applications.

Properties

CAS No.

84158-01-0

Molecular Formula

C8H12N4

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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